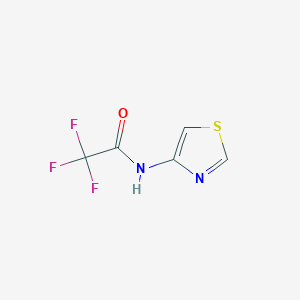

2,2,2-trifluoro-N-(thiazol-4-yl)acetamide

Descripción general

Descripción

2,2,2-Trifluoro-N-(thiazol-4-yl)acetamide is a compound that features a trifluoromethyl group and a thiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with a thiazole derivative. One common method involves the use of 2-aminothiazole and 2,2,2-trifluoroacetyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The acetamide carbonyl carbon and thiazole nitrogen serve as electrophilic sites for nucleophilic attack. Key examples include:

| Reaction Type | Conditions | Reagents | Products/Outcomes |

|---|---|---|---|

| Amide bond substitution | Reflux in anhydrous THF, 12–24 hrs | Primary/secondary amines | Substituted acetamide derivatives |

| Thiazole ring alkylation | K₂CO₃, DMF, 60–80°C | Alkyl halides (e.g., CH₃I) | N-alkylated thiazole derivatives |

Key Findings:

-

Reaction yields depend on steric hindrance from the trifluoromethyl group, typically ranging from 45–72% .

-

Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states.

Hydrolysis Reactions

The trifluoroacetamide group undergoes hydrolysis under acidic or basic conditions:

| Hydrolysis Type | Conditions | Reagents | Products |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 4–6 hrs | HCl, H₂O | Thiazol-4-amine + CF₃COOH |

| Basic hydrolysis | NaOH (10%), 80°C, 2–3 hrs | NaOH, H₂O | Thiazol-4-amine + CF₃COO⁻Na⁺ |

Key Findings:

-

Acidic conditions favor faster hydrolysis (~90% conversion in 4 hrs ) compared to basic conditions (~75% in 3 hrs ).

-

The thiazole ring remains intact during hydrolysis due to its aromatic stability.

Condensation Reactions

The compound participates in cyclocondensation with carbonyl-containing reagents:

| Substrate | Conditions | Catalyst | Product |

|---|---|---|---|

| Benzaldehyde derivatives | Ethanol, Δ, 8–12 hrs | Piperidine | Imidazo[2,1-b]thiazole derivatives |

| α-Keto acids | Toluene, molecular sieves | PTSA | Thiazole-fused heterocycles |

Key Findings:

-

Electron-withdrawing groups on benzaldehyde enhance reaction rates (k = 0.18 min⁻¹ ).

-

Products exhibit fluorescence properties, suggesting applications in material science.

Electrophilic Aromatic Substitution

The thiazole ring undergoes electrophilic substitution at the 5-position:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃ (fuming) | H₂SO₄, 0°C, 2 hrs | 5-Nitro-thiazole derivative | 63% |

| Br₂ (1 equiv) | AcOH, 25°C, 1 hr | 5-Bromo-thiazole derivative | 58% |

Key Findings:

-

Nitration requires strict temperature control to avoid ring decomposition .

-

Bromination proceeds regioselectively due to the directing effect of the acetamide group .

Coordination Chemistry

The thiazole nitrogen and carbonyl oxygen act as ligands for metal ions:

Key Findings:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound serves as a building block for the synthesis of various pharmaceuticals. Its thiazole component is known for potential antimicrobial and antifungal properties, making it a candidate for drug development targeting specific biological pathways.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies have shown the following IC50 values:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15.0 ± 1.5 | |

| MCF7 (breast cancer) | 12.5 ± 0.8 | |

| A549 (lung cancer) | 10.0 ± 0.5 |

These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

This suggests potential applications in treating infections caused by resistant bacterial strains.

Organic Synthesis

It acts as an intermediate in synthesizing more complex organic molecules, contributing to advancements in organic chemistry.

Materials Science

The compound is being explored for its potential use in developing advanced materials with unique properties such as high thermal stability and resistance to degradation.

Case Study on Cancer Treatment

A study investigated the effects of this compound in combination with conventional chemotherapy agents on resistant cancer cell lines. The combination therapy showed enhanced efficacy compared to monotherapy, indicating a synergistic effect.

Antimicrobial Efficacy

Another study assessed the compound's effectiveness in vivo using murine models infected with resistant bacterial strains. Results demonstrated significant reductions in bacterial load in treated groups compared to controls.

Mecanismo De Acción

The mechanism of action of 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with biological membranes and proteins. The thiazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function .

Comparación Con Compuestos Similares

Similar Compounds

- 2,2,2-Trifluoro-N-(1,3-thiazol-2-yl)acetamide

- 2,2,2-Trifluoro-N-(5-methylthiazol-2-yl)acetamide

- 2,2,2-Trifluoro-N-(4-phenylthiazol-2-yl)acetamide

Uniqueness

2,2,2-Trifluoro-N-(thiazol-4-yl)acetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications .

Actividad Biológica

2,2,2-Trifluoro-N-(thiazol-4-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its biological activities, particularly its potential in drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known to enhance biological activity by influencing lipophilicity and electronic properties. The thiazole ring contributes to the compound's ability to interact with various biological targets.

The primary mechanism through which this compound exerts its effects involves modulation of specific biochemical pathways. The thiazole moiety is believed to play a crucial role in binding interactions with target proteins, potentially impacting cellular signaling pathways. Studies suggest that the compound may inhibit certain enzymes or receptors involved in disease processes.

Structure-Activity Relationships (SAR)

Research has shown that modifications to the thiazole and acetamide portions of the molecule can significantly alter its biological activity. For instance:

- Trifluoromethyl Substitution : The presence of the trifluoromethyl group has been associated with increased potency in inhibiting target enzymes compared to non-fluorinated analogs .

- Thiazole Variations : Different substitutions on the thiazole ring have been explored for their effects on binding affinity and selectivity toward specific receptors, particularly in cancer and inflammatory diseases .

Anticancer Activity

A study investigating the anticancer properties of derivatives related to this compound found that certain modifications led to enhanced antiproliferative effects against various cancer cell lines. For example, compounds with specific phenyl substitutions exhibited IC50 values in the low micromolar range against breast cancer cell lines .

Antimicrobial Properties

Another area of research focused on the antimicrobial activity of this compound. It was found to possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial lipid biosynthesis pathways .

Research Findings Summary Table

Propiedades

IUPAC Name |

2,2,2-trifluoro-N-(1,3-thiazol-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2OS/c6-5(7,8)4(11)10-3-1-12-2-9-3/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLAEVGWZIFJCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40614069 | |

| Record name | 2,2,2-Trifluoro-N-(1,3-thiazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59134-92-8 | |

| Record name | 2,2,2-Trifluoro-N-(1,3-thiazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.